molecular formula C8H10N2O3 B2830842 Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate CAS No. 40995-39-9

Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2830842
CAS No.: 40995-39-9
M. Wt: 182.179
InChI Key: WUHFNNFLPCZKIV-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both formyl and ester functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction typically requires mild heating and can be catalyzed by acids or bases to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of palladium-catalyzed coupling reactions has also been explored for the efficient production of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ethyl 3-carboxy-1-methyl-1H-pyrazole-4-carboxylate.

    Reduction: Ethyl 3-hydroxymethyl-1-methyl-1H-pyrazole-4-carboxylate.

    Substitution: Ethyl 3-formyl-1-methyl-1H-pyrazole-4-amide or Ethyl 3-formyl-1-methyl-1H-pyrazole-4-ester.

Scientific Research Applications

Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 3-formyl-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-10(2)9-7(6)5-11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHFNNFLPCZKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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